N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide
Description
This compound is a benzothiazole-based acetamide derivative featuring a 5,6-dimethyl substitution on the benzothiazole core, a 4-methylbenzenesulfonyl (tosyl) group on the acetamide chain, and an N-[(pyridin-3-yl)methyl] substituent.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-6-8-20(9-7-16)32(29,30)15-23(28)27(14-19-5-4-10-25-13-19)24-26-21-11-17(2)18(3)12-22(21)31-24/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIRSFXYJLUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide is a compound within the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a sulfonamide group, and a pyridine ring. Its molecular formula is with a molecular weight of 346.45 g/mol. The presence of these functional groups contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with essential cellular processes. For instance, studies have reported that related benzothiazole compounds can act against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. For example, in assays involving human cancer cell lines, it was noted that treatment with the compound resulted in increased caspase-3 activity, indicating its role in promoting programmed cell death.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase-dependent apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | ROS generation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound inhibits bacterial growth by targeting enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It induces apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial properties against multiple pathogens using disc diffusion methods and found significant inhibition zones for the compound compared to control antibiotics .
- Study on Anticancer Effects : Another research project focused on the effects of the compound on breast cancer cell lines (MCF-7). The study indicated a dose-dependent response where higher concentrations led to increased cell death and reduced proliferation rates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural differences and implications :
- 5,6-Dimethyl vs.
- Tosyl (4-methylbenzenesulfonyl) vs. Thio/Piperazine : The sulfonyl group improves metabolic stability and may facilitate hydrogen bonding in target binding sites, whereas thio/piperazine groups introduce flexibility and basicity, affecting solubility and receptor interactions .
- Pyridinylmethyl Substituent : This aromatic group likely enhances binding to kinase domains or other pyridine-sensitive targets, a feature absent in simpler analogs .
Reaction Conditions and Yield Considerations
The synthesis of the target compound would require substituting methylenedioxy aniline with dimethyl-substituted aniline in the initial step. The tosyl group introduction might involve sulfonation reactions under controlled conditions, differing from the thio/piperazine derivatization in analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
